molecular formula C9H10O6S B1262353 Ethylparaben sulfate

Ethylparaben sulfate

Cat. No. B1262353
M. Wt: 246.24 g/mol
InChI Key: LJXYMXIWXRFOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-hydroxybenzoate sulfate is a benzoate ester that is ethyl 4-hydroxybenzoate in which the phenolic hydrogen has been replaced by a sulfo group. It is an aryl sulfate, a benzoate ester and an ethyl ester. It derives from a 4-hydroxybenzoic acid. It is a conjugate acid of an ethyl 4-hydroxybenzoate sulfate(1-).

Scientific Research Applications

Degradation and Removal from Water

  • Heat-activated persulfate oxidation : Ethylparaben (EtP) can be effectively degraded using a heat-activated persulfate system. This method shows promise for treating paraben-containing water samples, including real water samples containing EtP (Chen et al., 2017).
  • UV-driven advanced oxidation processes : Research indicates that UV radiation can effectively degrade common-use parabens like ethylparaben in water. This finding is significant for water treatment processes (Álvarez et al., 2020).

Environmental and Biological Impact Studies

  • Toxicity in aquatic organisms : Ethylparaben has shown different levels of toxicity to various aquatic organisms like marine copepods and soil nematodes, impacting their development and reproduction (Kang et al., 2019); (Nagar et al., 2019).
  • Sensitivity in soil ecosystems : Ethylparaben's effect on soil ecosystems was explored, providing essential data for environmental regulations and understanding its impact on diverse soil species (Kim et al., 2021).

Health and Safety Assessments

  • Safety and metabolic aspects : Despite some concerns, methylparaben and ethylparaben have minimal endocrine disruption activity, contributing to the ongoing debate over their safety in various products (Sasseville et al., 2015).
  • Cytotoxic effects in human cells : Research suggests that ethylparaben can induce cytotoxic effects in human placental cells, affecting cell viability and apoptosis pathways (Kim et al., 2020).

Analytical Methods for Detection and Analysis

  • Chromatographic techniques : High-performance liquid chromatography with amperometric detection on a boron-doped diamond electrode has been used for determining parabens, including ethylparaben, in shampoo (Martins et al., 2011).
  • Photocatalytic degradation studies : Photocatalytic systems using TiO2 and H2O2 have demonstrated effectiveness in removing ethylparaben from aqueous solutions, offering insights into water treatment methods (Zúñiga-Benítez & Peñuela, 2017).

properties

Product Name

Ethylparaben sulfate

Molecular Formula

C9H10O6S

Molecular Weight

246.24 g/mol

IUPAC Name

ethyl 4-sulfooxybenzoate

InChI

InChI=1S/C9H10O6S/c1-2-14-9(10)7-3-5-8(6-4-7)15-16(11,12)13/h3-6H,2H2,1H3,(H,11,12,13)

InChI Key

LJXYMXIWXRFOHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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